3-Hydroxy-2-méthylpyridine

Vue d'ensemble

Description

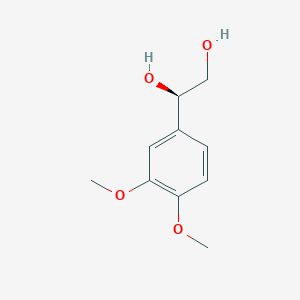

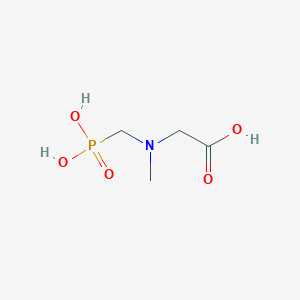

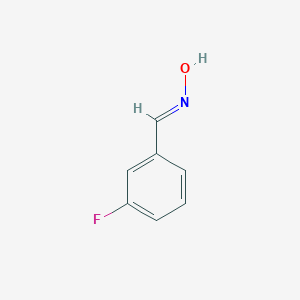

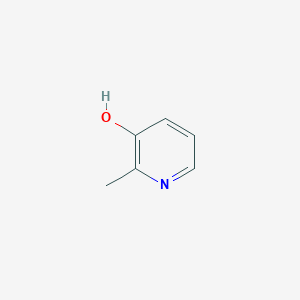

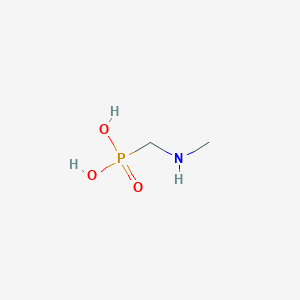

La 3-Hydroxy-2-méthylpyridine est un composé organique hétérocyclique de formule moléculaire C6H7NO. C'est un dérivé de la pyridine et il est connu pour son rôle d'intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques. Ce composé est également un dérivé de la vitamine B6, ce qui met en évidence son importance biologique .

Applications De Recherche Scientifique

3-Hydroxy-2-methylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of pyrimidines and other heterocyclic compounds.

Biology: As a derivative of vitamin B6, it plays a role in various enzymatic reactions and metabolic pathways.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxy-2-methylpyridine, also known as 2-Methylpyridin-3-ol, is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

3-Hydroxy-2-methylpyridine interacts with its target enzyme, catalyzing a chemical reaction. The substrates of this enzyme are 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2, whereas its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .

Biochemical Pathways

3-Hydroxy-2-methylpyridine participates in the vitamin B6 metabolism . It is converted into pyridoxal phosphate, which is a coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .

Pharmacokinetics

It is known that the compound is involved in enzymatic reactions, suggesting that it is metabolized in the body .

Result of Action

The action of 3-Hydroxy-2-methylpyridine results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . These products play crucial roles in various biochemical processes, including energy production and the regulation of cellular redox state.

Action Environment

The action of 3-Hydroxy-2-methylpyridine is influenced by various environmental factors. For instance, the presence of cofactors such as FAD is necessary for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase to function . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound.

Analyse Biochimique

Biochemical Properties

3-Hydroxy-2-methylpyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-2-methylpyridine involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Hydroxy-2-methylpyridine vary with different dosages in animal models

Metabolic Pathways

3-Hydroxy-2-methylpyridine is involved in the Vitamin B6 metabolism pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 3-Hydroxy-2-méthylpyridine peut être synthétisée par plusieurs méthodes. Une méthode courante consiste à faire réagir le 2-acétylfurane avec de l'ammoniac dans du méthanol. Le mélange réactionnel est chauffé à 170°C pendant 16 heures dans un réservoir de digestion à haute température. Après la réaction, le mélange est filtré, décoloré avec du charbon actif et le solvant est éliminé pour obtenir un solide gris. Ce solide est ensuite recristallisé dans un mélange d'éthanol-eau à 50% pour obtenir de la this compound pure .

Méthodes de production industrielle : La production industrielle de la this compound suit généralement des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et des conditions réactionnelles optimisées peuvent améliorer le rendement et la pureté. Le procédé industriel implique également des mesures strictes de contrôle qualité pour garantir la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La 3-Hydroxy-2-méthylpyridine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions communs:

Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide ou basique.

Réduction : La réduction peut être obtenue en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant du N-bromosuccinimide pour obtenir la 2,4-dibromo-3-hydroxy-6-méthylpyridine.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers pyridines substituées, qui peuvent être utilisées pour la synthèse de molécules plus complexes.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : En tant que dérivé de la vitamine B6, elle joue un rôle dans diverses réactions enzymatiques et voies métaboliques.

Industrie : Elle est utilisée dans la production d'agrochimiques et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses enzymes et récepteurs dans les systèmes biologiques. En tant que dérivé de la vitamine B6, elle participe au métabolisme des acides aminés et des neurotransmetteurs. Le composé agit comme un cofacteur pour plusieurs enzymes, facilitant le transfert de groupes fonctionnels et la stabilisation des intermédiaires réactionnels .

Composés similaires:

- 2-Méthyl-3-hydroxypyridine

- 3-Hydroxy-2-iodo-6-méthylpyridine

- 5-Hydroxy-2-méthylpyridine

Unicité : La this compound est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui lui confère des propriétés chimiques et biologiques distinctes. Son rôle de dérivé de la vitamine B6 renforce encore son importance dans les systèmes biologiques.

Comparaison Avec Des Composés Similaires

- 2-Methyl-3-hydroxypyridine

- 3-Hydroxy-2-iodo-6-methylpyridine

- 5-Hydroxy-2-methylpyridine

Uniqueness: 3-Hydroxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a vitamin B6 derivative further enhances its significance in biological systems.

Propriétés

IUPAC Name |

2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRRZGQRFFFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149907 | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-25-1 | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRIDIN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365FJ23A8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-hydroxy-2-methylpyridine?

A1: The molecular formula of 3-hydroxy-2-methylpyridine is C6H7NO, and its molecular weight is 109.13 g/mol. [, , ]

Q2: Are there any available spectroscopic data for this compound?

A2: Yes, researchers have extensively studied the spectroscopic characteristics of 3-hydroxy-2-methylpyridine using techniques like Fourier transform infrared (FTIR), FT-Raman (FTR), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide valuable insights into the vibrational modes, structural features, and electronic properties of the molecule. [, ]

Q3: Does 3-hydroxy-2-methylpyridine exhibit any catalytic properties?

A3: While 3-hydroxy-2-methylpyridine itself is not recognized for its catalytic properties, it serves as a building block for synthesizing various ligands used in metal complexes. These complexes demonstrate promising catalytic activities, particularly in reactions like catechol oxidation and sulfide ion sensing. [, ]

Q4: Can you elaborate on the application of 3-hydroxy-2-methylpyridine-based metal complexes in catalysis?

A4: Researchers have synthesized copper(II) complexes with Schiff base ligands derived from 3-hydroxy-2-methylpyridine. These complexes exhibit notable catalytic activity in the aerial oxidation of 3,5-ditertiarybutylcatechol (DTBC) to its corresponding quinone (DTBQ), mimicking the activity of catecholase enzymes. [, ]

Q5: How do structural modifications of 3-hydroxy-2-methylpyridine affect its activity?

A5: Introducing substituents or modifying the core structure of 3-hydroxy-2-methylpyridine significantly impacts its chemical properties and biological activities. For instance, incorporating electron-donating or -withdrawing groups can modulate the molecule's electron density, affecting its coordination behavior with metal ions and influencing the catalytic properties of the resulting complexes. [, ]

Q6: Are there specific examples of structural modifications and their effects on biological activity?

A6: Studies have shown that incorporating 3-hydroxy-2-methylpyridine into Schiff base ligands with different substituents can significantly alter the DNA-binding affinity and catecholase activity of the resulting copper(II) complexes. [] Additionally, attaching an adamantyl group to the molecule has led to the development of potentially bioactive compounds. []

Q7: What analytical techniques are commonly employed to characterize and quantify 3-hydroxy-2-methylpyridine?

A7: Various analytical methods are used to study 3-hydroxy-2-methylpyridine, including:* Spectroscopy: FTIR, FT-Raman, and NMR spectroscopy help elucidate the molecule's structure and properties. [, ]* Chromatography: High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), enables separation, identification, and quantification of 3-hydroxy-2-methylpyridine and its derivatives in complex mixtures. [, ]* Electrochemical Techniques: Cyclic voltammetry is useful for studying the redox behavior of 3-hydroxy-2-methylpyridine-based metal complexes. []

Q8: Is there any information available on the environmental impact and degradation of 3-hydroxy-2-methylpyridine?

A8: While 3-hydroxy-2-methylpyridine has been detected in environmental samples like ambient air particulate matter (PM10), particularly in industrial and urban areas, [] limited data are available regarding its specific ecotoxicological effects and degradation pathways. Further research is needed to fully assess its environmental impact and develop appropriate mitigation strategies.

Q9: What are some of the key milestones in the research of 3-hydroxy-2-methylpyridine?

A9: Research on 3-hydroxy-2-methylpyridine spans diverse fields, with milestones including:* Early synthesis and characterization: Initial studies focused on the synthesis, isolation, and spectroscopic characterization of the molecule. []* Discovery of its presence in biological systems: Researchers identified 3-hydroxy-2-methylpyridine as a metabolite of Vitamin B6, expanding its relevance to biological processes. [, ] * Exploration of its coordination chemistry: Investigations into the coordination behavior of 3-hydroxy-2-methylpyridine with various metal ions led to the development of metal complexes with interesting catalytic properties. [, ] * Application in materials science: Incorporation of 3-hydroxy-2-methylpyridine into sensors and other materials has demonstrated its potential in diverse applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

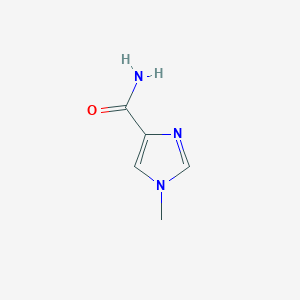

![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)

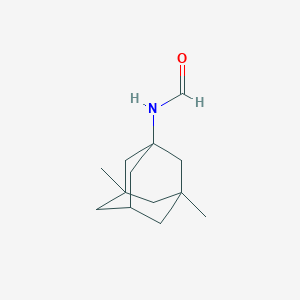

![1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline](/img/structure/B140833.png)